molecular formula C9H13NO2S B582799 2-Tert-butylsulfinylpyridin-3-ol CAS No. 142075-39-6

2-Tert-butylsulfinylpyridin-3-ol

Cat. No.: B582799
CAS No.: 142075-39-6
M. Wt: 199.268
InChI Key: VEFBONFEQLIRJC-UHFFFAOYSA-N
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Description

2-Tert-butylsulfinylpyridin-3-ol is a chemical compound that features a pyridine ring substituted with a tert-butylsulfinyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylsulfinylpyridin-3-ol typically involves the introduction of the tert-butylsulfinyl group to a pyridine derivative. One common method involves the reaction of pyridin-3-ol with tert-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfinyl group is converted to a sulfone group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride, to convert the sulfinyl group to a sulfide group.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: 2-Tert-butylsulfonylpyridin-3-ol.

    Reduction: 2-Tert-butylthiopyridin-3-ol.

    Substitution: Various substituted pyridin-3-ol derivatives.

Scientific Research Applications

2-Tert-butylsulfinylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Tert-butylsulfinylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfinyl group can form strong hydrogen bonds and van der Waals interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl group can participate in nucleophilic and electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Tert-butylsulfonylpyridin-3-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-Tert-butylthiopyridin-3-ol: Similar structure but with a sulfide group instead of a sulfinyl group.

    Pyridin-3-ol: The parent compound without the tert-butylsulfinyl group.

Uniqueness: 2-Tert-butylsulfinylpyridin-3-ol is unique due to the presence of the tert-butylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

2-tert-butylsulfinylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)13(12)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFBONFEQLIRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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